Cas no 1597771-95-3 (1-(Iodomethyl)-1-propoxycyclopentane)

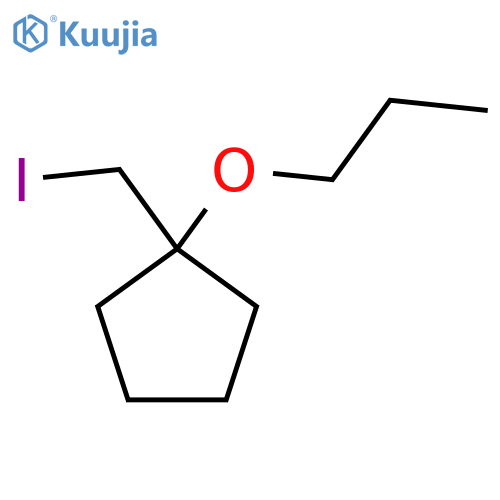

1597771-95-3 structure

商品名:1-(Iodomethyl)-1-propoxycyclopentane

1-(Iodomethyl)-1-propoxycyclopentane 化学的及び物理的性質

名前と識別子

-

- 1597771-95-3

- 1-(Iodomethyl)-1-propoxycyclopentane

- EN300-1134915

- Cyclopentane, 1-(iodomethyl)-1-propoxy-

-

- インチ: 1S/C9H17IO/c1-2-7-11-9(8-10)5-3-4-6-9/h2-8H2,1H3

- InChIKey: FKHTYXJDKUAJAB-UHFFFAOYSA-N

- ほほえんだ: ICC1(CCCC1)OCCC

計算された属性

- せいみつぶんしりょう: 268.03241g/mol

- どういたいしつりょう: 268.03241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- 密度みつど: 1.44±0.1 g/cm3(Predicted)

- ふってん: 257.1±13.0 °C(Predicted)

1-(Iodomethyl)-1-propoxycyclopentane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1134915-0.25g |

1-(iodomethyl)-1-propoxycyclopentane |

1597771-95-3 | 95% | 0.25g |

$774.0 | 2023-10-26 | |

| Enamine | EN300-1134915-2.5g |

1-(iodomethyl)-1-propoxycyclopentane |

1597771-95-3 | 95% | 2.5g |

$1650.0 | 2023-10-26 | |

| Enamine | EN300-1134915-1g |

1-(iodomethyl)-1-propoxycyclopentane |

1597771-95-3 | 95% | 1g |

$842.0 | 2023-10-26 | |

| Enamine | EN300-1134915-10g |

1-(iodomethyl)-1-propoxycyclopentane |

1597771-95-3 | 95% | 10g |

$3622.0 | 2023-10-26 | |

| Enamine | EN300-1134915-5.0g |

1-(iodomethyl)-1-propoxycyclopentane |

1597771-95-3 | 5g |

$2692.0 | 2023-05-23 | ||

| Enamine | EN300-1134915-0.05g |

1-(iodomethyl)-1-propoxycyclopentane |

1597771-95-3 | 95% | 0.05g |

$707.0 | 2023-10-26 | |

| Enamine | EN300-1134915-0.1g |

1-(iodomethyl)-1-propoxycyclopentane |

1597771-95-3 | 95% | 0.1g |

$741.0 | 2023-10-26 | |

| Enamine | EN300-1134915-1.0g |

1-(iodomethyl)-1-propoxycyclopentane |

1597771-95-3 | 1g |

$928.0 | 2023-05-23 | ||

| Enamine | EN300-1134915-10.0g |

1-(iodomethyl)-1-propoxycyclopentane |

1597771-95-3 | 10g |

$3992.0 | 2023-05-23 | ||

| Enamine | EN300-1134915-0.5g |

1-(iodomethyl)-1-propoxycyclopentane |

1597771-95-3 | 95% | 0.5g |

$809.0 | 2023-10-26 |

1-(Iodomethyl)-1-propoxycyclopentane 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

1597771-95-3 (1-(Iodomethyl)-1-propoxycyclopentane) 関連製品

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 61389-26-2(Lignoceric Acid-d4)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量